N-cyclohexyl-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide
Overview
Description
N-cyclohexyl-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide is a complex organic compound with a molecular formula of C24H28N4O5. This compound belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry, biology, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide typically involves the condensation of 2,5-dimethoxyaniline with a suitable benzoyl chloride derivative under basic conditions. The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the final product. Common reagents used in this synthesis include sodium hydroxide, acetic acid, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions include various substituted benzamides, depending on the specific reagents and conditions used .
Scientific Research Applications
N-cyclohexyl-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-4-[2-(4-methoxyanilino)-2-oxoethoxy]benzamide
- N-(4-chloro-2-methylphenyl)-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide
- N-cyclohexyl-4-(2,5-dimethoxybenzoyl)benzamide
Uniqueness
N-cyclohexyl-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide is unique due to its specific substitution pattern on the benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-cyclohexyl-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-28-19-12-13-21(29-2)20(14-19)25-22(26)15-30-18-10-8-16(9-11-18)23(27)24-17-6-4-3-5-7-17/h8-14,17H,3-7,15H2,1-2H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLDWFGVNBIVHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=C(C=C2)C(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.